molecular formula C30H29F2NO9 B019564 Ezetimibe-glucuronide CAS No. 190448-57-8

Ezetimibe-glucuronide

Numéro de catalogue: B019564
Numéro CAS: 190448-57-8
Poids moléculaire: 585.5 g/mol
Clé InChI: UOFYCFMTERCNEW-ADEYADIWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'ézétimibe-glucuronide est le principal métabolite actif de l'ézétimibe, un inhibiteur de l'absorption du cholestérol. L'ézétimibe est utilisé pour abaisser les taux de cholestérol lipoprotéique de basse densité plasmatique en inhibant l'absorption du cholestérol dans l'intestin grêle. L'ézétimibe-glucuronide conserve l'activité pharmacologique de son composé parent et joue un rôle crucial dans l'efficacité globale de l'ézétimibe .

Mécanisme D'action

Target of Action

Ezetimibe-glucuronide, the primary metabolite of Ezetimibe, targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a key transporter that facilitates the absorption of cholesterol into enterocytes, the cells lining the small intestine .

Mode of Action

This compound achieves its action through direct binding to a transmembrane loop of the NPC1L1 protein . This binding inhibits the intestinal uptake of cholesterol and phytosterols , thereby reducing the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The inhibition of cholesterol absorption by this compound affects the lipid metabolism pathway . By blocking the uptake of cholesterol into enterocytes, it reduces the integration of cholesterol into chylomicrons . This subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active this compound . Total Ezetimibe (sum of ‘parent’ Ezetimibe plus this compound) concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours .

Result of Action

The result of this compound’s action is a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) in the blood . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the bioavailability of Ezetimibe . Additionally, the coadministration with other drugs such as statins can have an impact on the effectiveness of this compound . .

Analyse Biochimique

Biochemical Properties

Ezetimibe-Glucuronide is formed through the glucuronidation of the 4-hydroxyphenyl group of Ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase (UGT) isoenzymes . This process primarily occurs in the intestine and liver . The glucuronidation of Ezetimibe to form this compound is a significant biochemical reaction that enables the compound to exert its lipid-lowering effects .

Cellular Effects

This compound, like its parent compound Ezetimibe, plays a role in lowering plasma cholesterol levels . It does this by inhibiting the uptake of cholesterol in the intestine . This action on cholesterol absorption can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . By inhibiting NPC1L1, this compound blocks the intestinal absorption of dietary and biliary cholesterol . This action does not affect the absorption of fat-soluble nutrients .

Temporal Effects in Laboratory Settings

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to this compound . Total Ezetimibe concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours .

Dosage Effects in Animal Models

In animal models, the effects of Ezetimibe and its metabolite this compound have been observed to vary with different dosages . For instance, in cholesterol-fed rhesus monkeys, Ezetimibe reduced both plasma cholesterol and low-density lipoprotein cholesterol levels in a dose-dependent manner .

Metabolic Pathways

The major metabolic pathway for Ezetimibe involves the glucuronidation of the 4-hydroxyphenyl group by UGT isoenzymes to form this compound . This process primarily occurs in the intestine and liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are dependent on various transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of this compound into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of this compound into bile, urine, and the intestinal lumen .

Subcellular Localization

The subcellular localization of this compound is primarily within the enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ézétimibe-glucuronide implique la glucuronidation de l'ézétimibe. Ce processus est généralement catalysé par les enzymes uridine diphosphate-glucuronosyltransférases dans le foie et la muqueuse intestinale. Les conditions de réaction comprennent souvent la présence d'acide uridine diphosphate-glucuronique comme co-substrat .

Méthodes de production industrielle : La production industrielle de l'ézétimibe-glucuronide suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour faciliter la glucuronidation enzymatique de l'ézétimibe. Le mélange réactionnel est ensuite soumis à des étapes de purification, y compris la chromatographie, pour isoler l'ézétimibe-glucuronide .

Analyse Des Réactions Chimiques

Types de réactions : L'ézétimibe-glucuronide subit principalement des réactions métaboliques de phase II, spécifiquement la glucuronidation. Il est moins sujet aux réactions d'oxydation, de réduction ou de substitution en raison de sa structure conjuguée glucuronide stable .

Réactifs et conditions courants : La réaction de glucuronidation implique l'acide uridine diphosphate-glucuronique et les enzymes uridine diphosphate-glucuronosyltransférases. La réaction est généralement réalisée dans un tampon aqueux à pH et température physiologiques .

Produits majeurs : Le produit majeur de la réaction de glucuronidation est l'ézétimibe-glucuronide lui-même. Ce composé est pharmacologiquement actif et contribue aux effets hypolipidémiants de l'ézétimibe .

Applications De Recherche Scientifique

L'ézétimibe-glucuronide a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

L'ézétimibe-glucuronide exerce ses effets en inhibant l'absorption du cholestérol dans l'intestin grêle. Il cible le transporteur Niemann-Pick C1-Like 1 (NPC1L1), qui est responsable de l'absorption du cholestérol dans les entérocytes. En bloquant ce transporteur, l'ézétimibe-glucuronide réduit la quantité de cholestérol absorbée à partir du régime alimentaire, ce qui entraîne une diminution des taux de cholestérol plasmatique .

Composés similaires :

  • Ézétimibe
  • Statines (par exemple, simvastatine, atorvastatine)
  • Séquestrants d'acides biliaires (par exemple, cholestyramine)

Comparaison : L'ézétimibe-glucuronide est unique dans son mécanisme d'action par rapport aux autres agents hypolipidémiants. Alors que les statines inhibent la synthèse du cholestérol dans le foie et que les séquestrants d'acides biliaires se lient au cholestérol dans l'intestin, l'ézétimibe-glucuronide inhibe spécifiquement l'absorption du cholestérol au niveau de la bordure en brosse intestinale. Ce mode d'action complémentaire en fait un ajout efficace aux thérapies combinées avec les statines .

Comparaison Avec Des Composés Similaires

  • Ezetimibe
  • Statins (e.g., simvastatin, atorvastatin)
  • Bile acid sequestrants (e.g., cholestyramine)

Comparison: Ezetimibe-glucuronide is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, this compound specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYCFMTERCNEW-ADEYADIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432454
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190448-57-8
Record name Ezetimibe glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190448-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZETIMIBE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-glucuronide
Reactant of Route 2
Ezetimibe-glucuronide
Reactant of Route 3
Ezetimibe-glucuronide
Reactant of Route 4
Ezetimibe-glucuronide
Reactant of Route 5
Ezetimibe-glucuronide
Reactant of Route 6
Ezetimibe-glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.